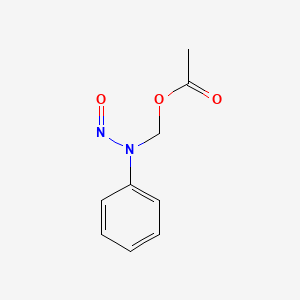
2'-Methoxyacetophenone
Overview
Description
2’-Methoxyacetophenone, also known as 2-acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a colorless to pale yellow liquid with a characteristic anisic almond-like aroma. This compound is widely used as a building block in organic synthesis and has various applications in the fields of chemistry, biology, and industry .
Mechanism of Action
Target of Action
This compound is a derivative of acetophenone, which is known to interact with various enzymes and receptors in the body . .
Mode of Action
As a derivative of acetophenone, it may share similar interactions with its targets, potentially binding to enzymes or receptors and modulating their activity
Biochemical Pathways
Given its structural similarity to acetophenone, it may influence similar pathways . .
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .
Result of Action
It is likely that the effects of this compound are dependent on its interactions with its targets and the biochemical pathways it affects
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action
Biochemical Analysis
Biochemical Properties
2’-Methoxyacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds. The methoxy group in 2’-Methoxyacetophenone can undergo O-demethylation, leading to the formation of catechol derivatives. These derivatives can further participate in redox cycling, generating reactive oxygen species (ROS) and influencing cellular oxidative stress levels .
Cellular Effects
2’-Methoxyacetophenone has been shown to affect various cellular processes. It can modulate cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound’s ability to generate reactive oxygen species can lead to the activation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This activation can result in changes in gene expression, promoting the expression of pro-inflammatory cytokines and other stress response genes . Additionally, 2’-Methoxyacetophenone can influence cellular metabolism by affecting mitochondrial function and energy production.
Molecular Mechanism
At the molecular level, 2’-Methoxyacetophenone exerts its effects through several mechanisms. The compound can bind to and inhibit the activity of specific enzymes, such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to neurotoxic effects . Furthermore, 2’-Methoxyacetophenone can induce changes in gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Methoxyacetophenone can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 2’-Methoxyacetophenone is relatively stable under standard laboratory conditions but can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 2’-Methoxyacetophenone in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 2’-Methoxyacetophenone in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies in rodents have shown that high doses of 2’-Methoxyacetophenone can cause hepatotoxicity, characterized by liver damage and elevated levels of liver enzymes . Additionally, high doses may result in neurotoxic effects, including behavioral changes and impaired cognitive function. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biological outcomes.
Metabolic Pathways
2’-Methoxyacetophenone is involved in several metabolic pathways. The primary metabolic pathway is the O-demethylation of the methoxy group, catalyzed by cytochrome P450 enzymes, leading to the formation of catechol derivatives. These derivatives can undergo further metabolism, including conjugation reactions such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound.
Transport and Distribution
Within cells and tissues, 2’-Methoxyacetophenone is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . For instance, 2’-Methoxyacetophenone may bind to albumin in the bloodstream, facilitating its transport to various tissues. The distribution of the compound can affect its bioavailability and overall biological effects.
Subcellular Localization
The subcellular localization of 2’-Methoxyacetophenone is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular function . Targeting signals and post-translational modifications may play a role in directing 2’-Methoxyacetophenone to these compartments. The localization of the compound can impact its activity and the cellular processes it influences.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Methoxyacetophenone can be synthesized through several methods. One common method involves the reaction of 2’-hydroxyacetophenone with dimethyl sulfate in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{O}_2 + \text{(CH}_3\text{O}_2\text{SO}_2\text{)} \rightarrow \text{C}9\text{H}{10}\text{O}_2 + \text{NaHSO}_4 ]
Industrial Production Methods: In industrial settings, 2’-Methoxyacetophenone is produced by the acetylation of anisole using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2’-methoxybenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of 2’-Methoxyacetophenone with sodium borohydride yields 2’-methoxy-1-phenylethanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form nitro and halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: 2’-Methoxybenzoic acid.
Reduction: 2’-Methoxy-1-phenylethanol.
Substitution: Nitro and halogenated derivatives of 2’-Methoxyacetophenone.
Scientific Research Applications
2’-Methoxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including chalcones and flavonoids.
Biology: It serves as a building block for the synthesis of biologically active molecules with potential anti-proliferative and anti-inflammatory properties.
Medicine: Research has shown its potential use in developing drugs for treating cancer and inflammatory diseases.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents .
Comparison with Similar Compounds
4’-Methoxyacetophenone: Similar structure but with the methoxy group at the para position.
3’-Methoxyacetophenone: Methoxy group at the meta position.
2’-Hydroxyacetophenone: Hydroxy group instead of methoxy at the ortho position.
Uniqueness: 2’-Methoxyacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ortho-methoxy group enhances its reactivity in electrophilic substitution reactions and contributes to its specific aroma profile .
Properties
IUPAC Name |
1-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLEOPKBWNPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060375 | |
| Record name | Ethanone, 1-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
245.00 to 248.00 °C. @ 760.00 mm Hg | |
| Record name | 2'-Methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
579-74-8 | |
| Record name | 2′-Methoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Methoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Methoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-METHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WYN389I4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


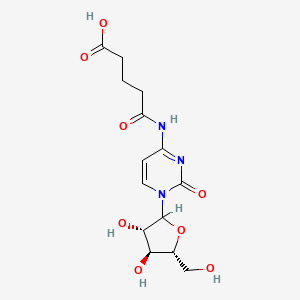

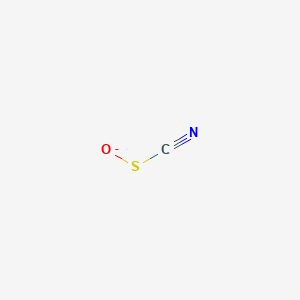



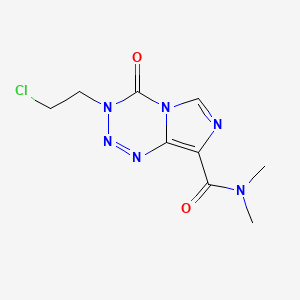


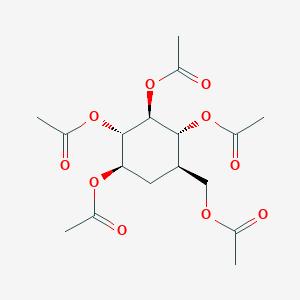


![1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE](/img/structure/B1218362.png)
